Benzyl 5-methyl-3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate
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Overview
Description
Benzyl 5-methyl-3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate: is an organic compound with the molecular formula C15H17NO3 . This compound is part of the azepine family, which are seven-membered heterocyclic compounds containing nitrogen. It is primarily used in research and development within the fields of organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 5-methyl-3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate typically involves the condensation of benzylamine with a suitable ketoester under acidic or basic conditions. The reaction is followed by cyclization to form the azepine ring. Common reagents used in this synthesis include benzylamine, methyl acetoacetate, and various catalysts such as p-toluenesulfonic acid or sodium ethoxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzyl 5-methyl-3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halides, alkoxides, under various conditions depending on the desired product.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated or alkoxylated derivatives.
Scientific Research Applications
Chemistry: Benzyl 5-methyl-3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate is used as a building block in the synthesis of more complex organic molecules. It is valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: In biological research, this compound can be used to study enzyme interactions and the effects of heterocyclic compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its azepine ring structure is found in various drugs, making it a useful scaffold for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl 5-methyl-3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate involves its interaction with various molecular targets, depending on its application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The azepine ring can interact with biological macromolecules, altering their function and leading to therapeutic effects.
Comparison with Similar Compounds
Benzyl 5-methyl-3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate: shares similarities with other azepine derivatives such as and . These compounds also contain the azepine ring and are used in various therapeutic applications.
Uniqueness: What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. Its benzyl and methyl groups, along with the keto and ester functionalities, provide a versatile framework for further chemical modifications and applications.
Properties
Molecular Formula |
C15H17NO3 |
---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
benzyl 4-methyl-6-oxo-3,7-dihydro-2H-azepine-1-carboxylate |
InChI |
InChI=1S/C15H17NO3/c1-12-7-8-16(10-14(17)9-12)15(18)19-11-13-5-3-2-4-6-13/h2-6,9H,7-8,10-11H2,1H3 |
InChI Key |
NTPPOYBWVUHRNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)CN(CC1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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